molecular formula C12H18N2O2 B14776222 (E)-tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate

(E)-tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate

Cat. No.: B14776222
M. Wt: 222.28 g/mol
InChI Key: ISVVIXONESSIIE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a cyanovinyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate with acrylonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the bromine atom by the cyanovinyl group. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the cyanovinyl group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(E)-tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile building block.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The cyanovinyl group may participate in nucleophilic or electrophilic interactions, while the pyrrolidine ring can provide structural stability and facilitate binding to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate: A similar compound without the (E)-configuration.

    tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate: A compound with a different substituent on the pyrrolidine ring.

    tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate: A compound with a different functional group in place of the cyanovinyl group.

Uniqueness

(E)-tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate is unique due to its specific configuration and the presence of both the tert-butyl and cyanovinyl groups. This combination of structural features imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications. Its ability to undergo a wide range of chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 3-[(E)-2-cyanoethenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-6-10(9-14)5-4-7-13/h4-5,10H,6,8-9H2,1-3H3/b5-4+

InChI Key

ISVVIXONESSIIE-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)/C=C/C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C=CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.